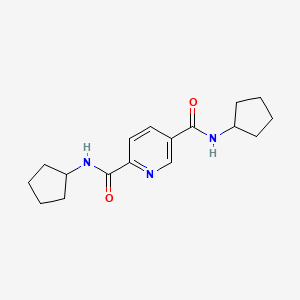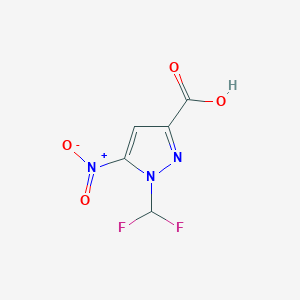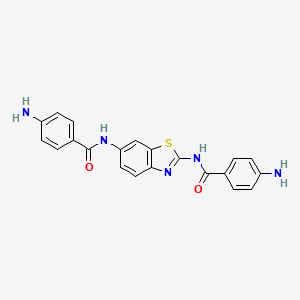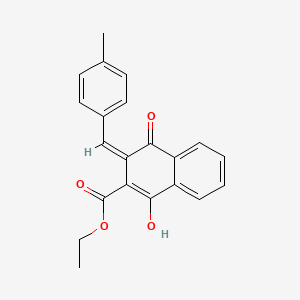
N,N'-dicyclopentylpyridine-2,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-dicyclopentylpyridine-2,5-dicarboxamide is a compound that belongs to the class of pyridine dicarboxamides. This compound is known for its unique structural features, which include two cyclopentyl groups attached to the nitrogen atoms of the pyridine-2,5-dicarboxamide core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dicyclopentylpyridine-2,5-dicarboxamide typically involves the condensation reaction of pyridine-2,5-dicarboxylic acid with cyclopentylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
While specific industrial production methods for N,N’-dicyclopentylpyridine-2,5-dicarboxamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-dicyclopentylpyridine-2,5-dicarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can participate in substitution reactions where the cyclopentyl groups or the pyridine ring can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2,5-dicarboxylic acid derivatives, while reduction may produce N,N’-dicyclopentylpyridine-2,5-dicarboxamide derivatives with reduced amide groups .
Scientific Research Applications
N,N’-dicyclopentylpyridine-2,5-dicarboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N’-dicyclopentylpyridine-2,5-dicarboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N,N’-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound has a similar pyridine dicarboxamide core but with pyridine groups instead of cyclopentyl groups.
N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide: Another similar compound with a pyridine dicarboxamide core but different substituents.
Uniqueness
N,N’-dicyclopentylpyridine-2,5-dicarboxamide is unique due to the presence of cyclopentyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H23N3O2 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-N,5-N-dicyclopentylpyridine-2,5-dicarboxamide |
InChI |
InChI=1S/C17H23N3O2/c21-16(19-13-5-1-2-6-13)12-9-10-15(18-11-12)17(22)20-14-7-3-4-8-14/h9-11,13-14H,1-8H2,(H,19,21)(H,20,22) |
InChI Key |
DRCBTLPFVNPTDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CN=C(C=C2)C(=O)NC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B10908397.png)
![N-benzyl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10908403.png)

![N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10908413.png)
![(2R,3S,3aS)-2-(4-chlorophenyl)-3-(phenylcarbonyl)-3,3a-dihydropyrrolo[1,2-a]quinoline-1,1(2H)-dicarbonitrile](/img/structure/B10908415.png)
![1-(2,2,2-Trifluoroethyl)-3-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B10908430.png)

![6-phenyl-3-thia-1,12-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-2(10),4(9),12,14,16,18-hexaen-11-one](/img/structure/B10908447.png)
![[5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidin-2-YL](2-methylpiperidino)methanone](/img/structure/B10908449.png)
![3-[1-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10908452.png)
![3-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10908453.png)
![N'~1~,N'~6~-bis[(1E)-2-phenylethylidene]hexanedihydrazide](/img/structure/B10908454.png)

![N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]-3-methylbenzohydrazide](/img/structure/B10908472.png)
